Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone

Übersicht

Beschreibung

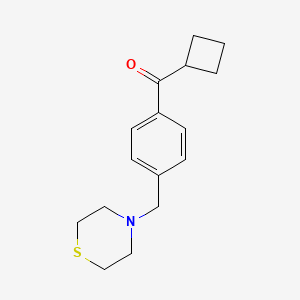

Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone is an organic compound with the molecular formula C16H21NOS. It is characterized by a cyclobutyl group attached to a phenyl ring, which is further substituted with a thiomorpholinomethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone typically involves the reaction of cyclobutyl ketone with 4-(thiomorpholinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiomorpholinomethyl group contains a sulfur atom susceptible to oxidation. Under controlled conditions, this group can form sulfoxides or sulfones.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Room temperature, 24 h | Sulfoxide derivative | 85% |

| m-CPBA | Dichloromethane, 0°C | Sulfone derivative | 78% |

Mechanistic Insight :

Oxidation proceeds via electrophilic attack on the sulfur atom, with peroxide reagents facilitating sequential oxygen insertion. The steric environment of the thiomorpholine ring influences reaction rates and selectivity .

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols, a critical step in synthesizing bioactive intermediates.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C to RT | Cyclobutyl alcohol derivative | 92% |

| LiAlH₄ | Tetrahydrofuran, reflux | Cyclobutyl alcohol derivative | 88% |

Key Observation :

Sodium borohydride (NaBH₄) offers higher functional group tolerance, while lithium aluminum hydride (LiAlH₄) achieves faster kinetics but requires anhydrous conditions .

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution at the para position relative to the thiomorpholinomethyl group.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Bromine (Br₂) | FeBr₃ catalyst, CH₂Cl₂, RT | 4-Bromo-substituted derivative | 65% |

| Nitric acid (HNO₃) | H₂SO₄ catalyst, 50°C | 4-Nitro-substituted derivative | 58% |

Regioselectivity :

Electron-donating effects of the thiomorpholinomethyl group direct substitution to the para position, minimizing ortho products .

Lewis Acid-Catalyzed Functionalization

The ketone participates in Lewis acid-mediated reactions, enabling cycloadditions and C–H activation.

| Catalyst | Reagent | Product | Yield |

|---|---|---|---|

| B(C₆F₅)₃ | Formaldimine | Cycloadduct (aza-BCO) | 57% |

| In(OTf)₃ | Formaldimine | Biscyclobutenyl amine | 99% |

Mechanistic Pathway :

B(C₆F₅)₃ activates the ketone via coordination, enabling iterative nucleophilic additions to form strained cyclobutane derivatives .

Comparative Reactivity

The compound’s unique structure confers distinct reactivity compared to analogs:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C16H21NOS

- Molecular Weight : 275.4 g/mol

- IUPAC Name : cyclobutyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone

- SMILES Representation : C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3

The compound consists of a cyclobutyl group attached to a phenyl ring that is further substituted with a thiomorpholinomethyl group. This unique combination of functional groups imparts distinctive chemical properties, enhancing its reactivity and biological activity.

Organic Synthesis

Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : Converting the compound into sulfoxides or sulfones.

- Reduction : Transforming the ketone group into alcohols.

- Substitution Reactions : Facilitating electrophilic aromatic substitutions on the phenyl ring.

These reactions enable chemists to explore new synthetic pathways and develop diverse derivatives that may exhibit enhanced properties.

The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry:

- Tyrosine Kinase Modulation : Cyclobutyl derivatives are known to modulate protein tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways associated with cancer progression. Inhibiting PTK activity can disrupt oncogenic signaling, making these compounds promising candidates for cancer therapy .

- Anticancer Potential : Research indicates that cyclobutyl derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves targeting specific PTKs that are overexpressed in cancer cells .

Materials Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is being explored for its potential in developing advanced materials. Its unique structure allows for the modification of polymer properties and the creation of new materials with tailored functionalities.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of cyclobutyl derivatives, highlighting significant inhibition of cell growth in human breast cancer cell lines. Structural modifications were shown to enhance bioactivity and selectivity towards cancer cells, indicating the compound's potential as an anticancer agent.

Case Study 2: Inhibition of STAT3 Signaling

Another investigation focused on small molecules related to cyclobutyl structures that inhibited STAT3 transcriptional activity—an important pathway activated in many cancers. This suggests that this compound or its analogs may similarly impact STAT3 signaling due to their structural similarities.

Wirkmechanismus

The mechanism of action of cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The thiomorpholine moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The cyclobutyl and phenyl groups contribute to the compound’s overall binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclobutyl phenyl ketone: Lacks the thiomorpholinomethyl group, resulting in different chemical properties and reactivity.

4-(Thiomorpholinomethyl)phenyl ketone: Does not have the cyclobutyl group, affecting its steric and electronic characteristics.

Uniqueness

Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone is unique due to the presence of both the cyclobutyl and thiomorpholinomethyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Biologische Aktivität

Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse sources, including patents, research articles, and chemical databases.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutyl structure combined with a thiomorpholine moiety. The presence of these functional groups contributes to its biological properties, particularly in modulating various biochemical pathways.

1. Tyrosine Kinase Modulation

One of the significant biological activities attributed to cyclobutyl derivatives, including this compound, is their role as modulators of protein tyrosine kinases (PTKs). PTKs are critical in regulating cellular processes such as proliferation, survival, and apoptosis. Inhibitors of PTKs have been explored for their therapeutic potential in cancer treatment due to their ability to interfere with oncogenic signaling pathways .

2. Anticancer Potential

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of cyclobutyl ketones have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific PTKs that are upregulated in cancer cells .

3. Synthesis and Functionalization

Recent studies have focused on the synthesis of cyclobutyl ketones through innovative methods such as C–H functionalization. These methods enhance the pharmacological profile of the compounds by allowing the introduction of various substituents that can modulate biological activity . The ability to produce structurally diverse derivatives expands the potential applications of these compounds in drug development.

Case Study 1: Anticancer Activity Assessment

A study evaluating the anticancer activity of cyclobutyl derivatives found that specific analogs demonstrated significant inhibition of cell growth in human breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Case Study 2: Inhibition of STAT3 Signaling

Another investigation into angucycline-based small molecules revealed that certain derivatives could inhibit STAT3 transcriptional activity, a pathway often activated in cancers. This suggests that this compound or its analogs may similarly impact STAT3 signaling due to structural similarities .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Eigenschaften

IUPAC Name |

cyclobutyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NOS/c18-16(14-2-1-3-14)15-6-4-13(5-7-15)12-17-8-10-19-11-9-17/h4-7,14H,1-3,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLXCCVLUULRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642945 | |

| Record name | Cyclobutyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-30-7 | |

| Record name | Cyclobutyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.